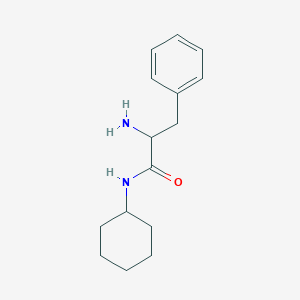

2-amino-N-cyclohexyl-3-phenylpropanamide

説明

Contextualization within Amino Acid Derivatives and Amide Chemistry

2-amino-N-cyclohexyl-3-phenylpropanamide is fundamentally a derivative of phenylalanine, an essential aromatic amino acid. The core structure of phenylalanine, characterized by a benzyl (B1604629) side chain attached to the α-carbon of an amino acid, is a common motif in many biologically active molecules. The modification of the carboxyl group of phenylalanine into an N-cyclohexylamide is a key feature of the compound .

Amides are a cornerstone of organic and biological chemistry, most notably forming the peptide bonds that link amino acids into proteins. The introduction of a cyclohexyl group to the amide nitrogen (N-alkylation) imparts specific properties to the molecule. This bulky, lipophilic group can influence the compound's solubility, conformational flexibility, and ability to interact with biological targets. The study of such N-substituted amino acid amides allows chemists to fine-tune the steric and electronic properties of molecules, which is a critical aspect of drug design.

Significance in Medicinal Chemistry and Chemical Biology

While direct research on this compound is in its nascent stages, the structural motifs it contains are of significant interest in medicinal chemistry. Phenylalanine derivatives are integral to a wide array of therapeutic agents, including antihypertensives and enzyme inhibitors. The 2-phenethylamine scaffold, present within the phenylalanine structure, is found in numerous bioactive compounds that target receptors such as adrenoceptors, dopamine (B1211576) receptors, and serotonin (B10506) (5-HT) receptors. mdpi.com

The amide bond, particularly when modified, can play a crucial role in the biological activity of a molecule. The incorporation of a cyclohexyl group can enhance a compound's ability to cross biological membranes and may confer resistance to enzymatic degradation by peptidases. In the broader context of medicinal chemistry, the design and synthesis of novel amino acid amides are a well-established strategy for developing new therapeutic leads. For instance, various 2-amino-N-phenylbenzamides have been synthesized and evaluated for their antimycobacterial and antifungal properties. researchgate.net Similarly, other complex amide derivatives have been investigated for their potential as apoptosis inducers in cancer cells. nih.gov

Scope and Objectives of Research on this compound

The primary objective of academic research into this compound is to comprehensively characterize its chemical and biological profile. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. This also involves the thorough characterization of its chemical structure and properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Conformational Analysis: Studying the three-dimensional shape and flexibility of the molecule, as these factors are critical determinants of its interaction with biological macromolecules.

Biological Screening: Evaluating the compound's activity across a range of biological assays to identify potential therapeutic applications. This could include screening for anticancer, antimicrobial, or neurological activity, given the known roles of its constituent chemical motifs.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to its structure affect its biological activity. This is a crucial step in optimizing a lead compound into a potential drug candidate.

The exploration of this and related compounds contributes to the broader understanding of how chemical structure translates into biological function, a fundamental principle of medicinal chemistry and chemical biology.

Structure

3D Structure

特性

IUPAC Name |

2-amino-N-cyclohexyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVNXGMRQPTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Cyclohexyl 3 Phenylpropanamide and Its Derivatives

Classical Amide Bond Formation Strategies

The most conventional route to 2-amino-N-cyclohexyl-3-phenylpropanamide involves the direct coupling of a suitably protected phenylalanine derivative with cyclohexylamine (B46788). This process requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions. bachem.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine. sigmaaldrich.com

Commonly used coupling reagents are categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. sigmaaldrich.compeptide.com Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. peptide.com To reduce the risk of racemization and improve efficiency, they are often used with additives like 1-Hydroxybenzotriazole (HOBt). bachem.compeptide.com

Phosphonium reagents, such as PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate), and aminium reagents, like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), offer high coupling rates and are particularly effective for sterically hindered amino acids. bachem.comsigmaaldrich.com These reactions are typically performed in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid released during the reaction and to facilitate the coupling process. bachem.com The choice of solvent is also critical, with Dimethylformamide (DMF) and Dichloromethane (DCM) being common options. peptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Typical Additive | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Widely used; byproduct is soluble, facilitating workup in solid-phase synthesis. peptide.com |

| Phosphonium Salts | PyBOP® | None required | High reactivity; generates OBt active esters. bachem.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU | None required | Efficient and fast reactions with low racemization. sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HATU | None required | Generates highly reactive OAt esters; very efficient, especially for difficult couplings. bachem.comsigmaaldrich.com |

| Oxyma-Based Reagents | COMU | None required | High efficiency comparable to HATU, with improved safety profile over HOBt/HOAt-based reagents. bachem.com |

The chiral center at the α-carbon of the phenylalanine moiety necessitates stereoselective synthesis to obtain enantiomerically pure this compound. The most straightforward approach is to start with an enantiomerically pure N-protected phenylalanine, such as N-Boc-L-phenylalanine or N-Boc-D-phenylalanine. The use of modern coupling reagents like HATU or PyBOP under standard conditions generally proceeds with minimal loss of stereochemical integrity. researchgate.net

Determining the enantiopurity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method for separating and quantifying enantiomers. Another technique involves derivatizing the product with a chiral agent to form diastereomers, which can then be distinguished and quantified using standard chromatographic or spectroscopic methods like Nuclear Magnetic Resonance (NMR). Asymmetric Michael addition reactions have also been employed as a key step in the stereoselective synthesis of non-natural amino acids, where a chiral amine can serve as both the amine source and the stereocontroller. nih.gov

Advanced Amidation Techniques

Beyond classical coupling reagents, newer methodologies offer alternative pathways for amide bond formation, sometimes under milder or catalytic conditions.

Boron-based reagents have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, a process that avoids the need for stoichiometric activating agents and generates water as the only byproduct. ucl.ac.uk Catalysts such as boric acid, boronic acids, and borate (B1201080) esters have been shown to facilitate this transformation. nih.govrsc.org The mechanism is thought to involve the formation of an acyloxyboron intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine. rsc.org Studies have indicated that for catalysis to occur, at least three free coordination sites on the boron atom are necessary, which explains why boronic acids and boric acid are active catalysts while borinic acids are not. nih.govrsc.org Borate esters, in particular, have demonstrated good catalytic activity across a range of substrates. rsc.org

Multi-component reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), offer a highly convergent and atom-economical route to complex α-acylamino amides. nih.gov A Ugi-type synthesis of this compound or a derivative thereof would typically involve the condensation of four components: an aldehyde (e.g., phenylacetaldehyde), an amine (cyclohexylamine), a carboxylic acid, and an isocyanide. mdpi.comfu-berlin.de

In a variation known as the Ugi five-center four-component reaction (U-5C-4CR), an α-amino acid like phenylalanine can be used directly. mdpi.com In this scenario, the amine and carboxylic acid functionalities are present in the same molecule. The reaction would proceed through the initial formation of a Schiff base between the amino group of phenylalanine and an aldehyde, followed by nucleophilic attack of an isocyanide and subsequent interception by the carboxylate group of the phenylalanine itself. mdpi.com This method allows for the rapid construction of peptide-like scaffolds from readily available starting materials. nih.gov

Preparation of Structurally Related Analogs and Precursors

The synthesis of analogs of this compound involves modifying one or more of its constituent parts. For instance, substituting cyclohexylamine with other primary or secondary amines would yield a library of related N-substituted amides. Similarly, replacing phenylalanine with other natural or unnatural amino acids would alter the side chain.

Advanced Structural Characterization of 2 Amino N Cyclohexyl 3 Phenylpropanamide and Its Analogs

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 2-amino-N-cyclohexyl-3-phenylpropanamide by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique information about the compound's functional groups, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the phenyl, cyclohexyl, and amino acid backbone moieties. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of δ 7.2-7.4 ppm. The methine proton (α-carbon) of the phenylalanine residue is anticipated to resonate around δ 3.5-4.0 ppm. The benzylic protons (β-carbon) would likely appear as two doublets of doublets (due to diastereotopicity) between δ 2.8 and δ 3.2 ppm. The protons on the cyclohexyl ring are expected to produce a complex series of multiplets in the upfield region, generally between δ 1.0 and δ 2.0 ppm, with the proton on the nitrogen-bearing carbon appearing more downfield (around δ 3.5-3.8 ppm). The amide (N-H) proton would give a signal around δ 7.5-8.5 ppm, and the primary amine (NH₂) protons would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of each carbon atom. The carbonyl carbon of the amide is the most deshielded, with an expected chemical shift in the range of δ 170-175 ppm. The aromatic carbons of the phenyl ring would show signals between δ 125 and δ 140 ppm. The α-carbon of the amino acid backbone is expected around δ 55-60 ppm, while the β-carbon (benzylic) would be found near δ 38-42 ppm. The carbons of the cyclohexyl ring typically resonate in the δ 24-50 ppm range, with the carbon atom bonded to the nitrogen (C1') appearing the most downfield of this group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | 170-175 |

| Phenyl (C-ipso) | - | 137-140 |

| Phenyl (C-ortho, meta, para) | 7.20-7.40 (m, 5H) | 126-130 |

| Amine (NH₂) | Variable (br s, 2H) | - |

| Amide (N-H) | 7.50-8.50 (d, 1H) | - |

| α-CH | 3.50-4.00 (m, 1H) | 55-60 |

| β-CH₂ | 2.80-3.20 (m, 2H) | 38-42 |

| Cyclohexyl (C1'-H) | 3.50-3.80 (m, 1H) | 48-52 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the secondary amide (Amide I band). blogspot.com The N-H bending vibration (Amide II band) is expected to appear around 1510-1570 cm⁻¹. blogspot.com The N-H stretching vibration of the secondary amide will produce a single peak around 3300 cm⁻¹, while the primary amine will show two peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. blogspot.com C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹, while those from the aliphatic cyclohexyl and propanamide backbone appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (NH₂) | 3300-3500 (two bands) | Medium |

| N-H Stretch | Secondary Amide (N-H) | ~3300 | Medium |

| C-H Stretch | Aromatic | 3000-3100 | Medium-Weak |

| C-H Stretch | Aliphatic (Cyclohexyl, CH, CH₂) | 2850-2960 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1630-1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1510-1570 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 260.37 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 260.

The fragmentation pattern is critical for structural elucidation. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the bond adjacent to the primary amine could lead to the loss of the amino group.

Amide bond cleavage: Scission of the amide bond can occur, leading to fragments corresponding to the acylium ion and the cyclohexylamine (B46788) radical, or vice versa.

Loss of the phenyl group: Cleavage of the bond between the α and β carbons can result in the loss of a benzyl (B1604629) radical (C₇H₇•, m/z 91), a very common fragment for phenylalanine derivatives.

Cyclohexyl ring fragmentation: The cyclohexyl ring can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orgwhitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 260 | [C₁₅H₂₂N₂O]⁺• | Molecular Ion |

| 169 | [C₁₅H₂₂N₂O - C₇H₇]⁺ | Loss of benzyl radical |

| 120 | [C₇H₇-CH-NH₂]⁺ | Phenylalanine iminium ion |

| 99 | [C₆H₁₁NH₂]⁺• | Cyclohexylamine radical cation |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about conjugated systems and chromophores. The UV-Vis spectrum of this compound is dominated by the phenyl group, which is the principal chromophore. Phenylalanine and its derivatives typically exhibit a strong absorption maximum (λ_max) around 200-220 nm and a weaker, fine-structured band between 250 and 270 nm. sielc.comresearchgate.net These absorptions correspond to π → π* electronic transitions within the benzene (B151609) ring. nih.gov For L-Phenylalanine in water, absorption maxima are observed at approximately 257.5 nm. photochemcad.com Similar absorption characteristics are expected for the title compound.

Table 4: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~257 | Water/Ethanol |

X-ray Diffraction Studies

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions. ug.edu.gh While a specific crystal structure for this compound is not publicly available, analysis of related N-substituted amide structures allows for a detailed prediction of its solid-state conformation.

Table 5: Typical Bond Lengths and Angles Expected from X-ray Diffraction

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.33 Å |

| Bond Length | N-C (Cyclohexyl) | ~1.47 Å |

| Bond Length | Cα-Cβ (Phenylalanine) | ~1.53 Å |

| Bond Angle | O=C-N (Amide) | ~122° |

| Bond Angle | C-N-C (Amide) | ~121° |

Chromatographic and Electrophoretic Techniques (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. A C18 stationary phase would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. Since the molecule possesses a chiral center at the α-carbon, separation of enantiomers or diastereomers would require a chiral stationary phase or the use of chiral derivatizing agents followed by separation on a standard achiral column. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC, which uses smaller stationary phase particles, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net The principles of separation are the same as HPLC, but the improved efficiency is highly advantageous for resolving complex mixtures or closely related stereoisomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides a powerful analytical tool. LC separates the components of a mixture, which are then directly introduced into the mass spectrometer for detection and identification. This technique is invaluable for confirming the identity of the target compound in a complex matrix and for quantifying its presence, even at very low concentrations. acs.orgscispace.com Methods often involve pre-column derivatization to enhance chromatographic retention and ionization efficiency.

Table 6: Representative Chromatographic Conditions for Analysis

| Parameter | HPLC / UPLC |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% B to 95% B over 5-10 minutes |

| Flow Rate | 0.2 - 0.6 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (ESI+) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Cyclohexylamine |

| Acetonitrile |

| Methanol |

| Trifluoroacetic acid |

Computational Chemistry and in Silico Investigations of 2 Amino N Cyclohexyl 3 Phenylpropanamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling aims to identify and characterize the non-covalent interactions that stabilize the binding of a ligand, such as 2-amino-N-cyclohexyl-3-phenylpropanamide, within the active site of a target protein. Tools like the Protein-Ligand Interaction Profiler (PLIP) can analyze and visualize these interactions, which include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. nih.govnih.gov By understanding how a molecule like this compound interacts with key amino acid residues, researchers can gain insights into its mechanism of action. For example, the analysis would reveal if the phenyl group engages in hydrophobic interactions or if the amino and amide groups form hydrogen bonds, which are crucial for selective inhibition of targets like cyclooxygenase-2 (COX-2). nih.gov This detailed interaction profile is fundamental for structure-based drug design and optimization.

Table 1: Example Ligand-Protein Interaction Profile This table is illustrative and shows the type of data generated from a ligand-protein interaction analysis.

| Interaction Type | Protein Residue | Ligand Atom/Group Involved |

|---|---|---|

| Hydrogen Bond | Tyr-355 | Amide Carbonyl Oxygen |

| Hydrogen Bond | Arg-120 | Primary Amine Nitrogen |

| Hydrophobic | Val-523 | Cyclohexyl Ring |

| Hydrophobic | Phe-518 | Phenyl Ring |

Binding Affinity Predictions

Beyond identifying the binding pose, molecular docking simulations can estimate the binding affinity, which is the strength of the interaction between the ligand and its protein target. This is often expressed as a scoring function that calculates a value, such as -log(Ki/Kd), to rank potential compounds. nih.gov Methods for predicting binding affinity can range from simple scoring functions in docking programs to more complex approaches that incorporate machine learning models trained on large datasets of protein-ligand complexes. nih.gov A strong predicted binding affinity for this compound against a specific therapeutic target would suggest it is a promising candidate for further investigation.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. These simulations can confirm the stability of interactions predicted by docking and reveal the role of solvent molecules in the binding event. For complex biological systems, MD is a valuable tool for understanding the nuanced, time-dependent behavior of a molecule like this compound within its biological target.

Quantum Chemical Calculations (e.g., DFT, NBO, NLO)

Quantum chemical calculations are employed to investigate the electronic properties of a molecule. Methods like Density Functional Theory (DFT) can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic structure of this compound. semanticscholar.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer and hyperconjugative interactions, revealing the nature of chemical bonds and electron density distribution. semanticscholar.org Furthermore, calculations of Non-Linear Optical (NLO) properties can predict a molecule's response to an applied electric field, which is relevant for materials science applications. These quantum-level insights are crucial for understanding the molecule's intrinsic reactivity and properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds. nih.gov For this compound, a QSAR study would involve compiling a dataset of similar molecules with known activities against a particular target. The model would then identify key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that influence activity. This information is invaluable for designing more potent analogs. nih.gov

Predictive ADME Studies (e.g., Gastrointestinal Absorption, Blood-Brain Barrier Penetration)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. nih.govnih.govmdpi.com These models can help eliminate candidates with poor ADME profiles before costly synthesis and testing.

For this compound, predictive models could estimate its likelihood of being absorbed from the gastrointestinal tract. High intestinal absorption is a desirable property for orally administered drugs. mdpi.com

Furthermore, predicting Blood-Brain Barrier (BBB) penetration is critical for compounds intended to act on the central nervous system (CNS). nih.govresearchgate.net The BBB is a highly selective barrier that protects the brain, and the ability of a molecule to cross it depends on factors like its size, charge, and lipophilicity. nih.gov Computational models can predict whether this compound is likely to penetrate the BBB, which is a key determinant for its potential use in treating CNS disorders. nih.govresearchgate.net

Table 2: Example Predictive ADME Profile This table is illustrative and shows the type of data generated from in silico ADME predictions.

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | > 90% | High |

| Caco-2 Permeability | High | High |

| Blood-Brain Barrier (BBB) Permeation | CNS+ | Likely to penetrate the BBB |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be removed by efflux pumps |

Molecular Interactions and Supramolecular Behavior of 2 Amino N Cyclohexyl 3 Phenylpropanamide Derivatives

Elucidation of Non-Covalent Interactions

The specific arrangement of functional groups in 2-amino-N-cyclohexyl-3-phenylpropanamide—namely the primary amine, the secondary amide, the phenyl ring, and the cyclohexyl group—provides a platform for a variety of non-covalent interactions. These interactions are crucial in determining the conformation of the molecule and its aggregation in the solid state and in solution.

The presence of both hydrogen bond donors (the primary amine and the amide N-H) and hydrogen bond acceptors (the amide carbonyl oxygen and the nitrogen of the primary amine) allows for the formation of extensive hydrogen bonding networks. In the solid state, these interactions are the primary driving force for the formation of ordered crystalline structures.

In the crystal structures of related Nα-aroyl-N-aryl-phenylalanine amides, it is common to observe the formation of hydrogen-bonded dimers. semanticscholar.org The amide groups of two molecules can interact via N-H···O hydrogen bonds, creating a stable, cyclic motif. The primary amine group can also participate in hydrogen bonding, either with the amide carbonyl of a neighboring molecule or with other hydrogen bond acceptors, leading to the formation of one-dimensional chains or two-dimensional sheets. researchgate.netresearchgate.net

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H (Amide) | H | O=C (Amide) | 0.86 | 2.05 | 2.91 | 170 |

| N-H (Amine) | H | O=C (Amide) | 0.89 | 2.10 | 2.99 | 165 |

| N-H (Amine) | H | N (Amine) | 0.89 | 2.25 | 3.14 | 150 |

| Note: The data in this table are representative values from crystallographic studies of organic amides with similar functional groups and are intended to be illustrative of the types of hydrogen bonds that can be formed by this compound. |

In addition to hydrogen bonding, weaker non-covalent interactions involving the aromatic phenyl ring and the aliphatic cyclohexyl group play a significant role in the supramolecular chemistry of this compound. These include π-π stacking, π-alkyl interactions, and general hydrophobic effects.

The cyclohexyl group, being a saturated aliphatic ring, can interact with the phenyl ring through C-H···π (π-alkyl) interactions. scispace.com In these interactions, a C-H bond from the cyclohexyl ring points towards the electron-rich π-system of the phenyl ring of a neighboring molecule. Studies have shown that cyclohexane-benzene stacking interactions can be energetically favorable, and in some cases, even stronger than benzene-benzene stacking interactions. scispace.comnih.gov

The interplay between the phenyl and cyclohexyl groups can also lead to hydrophobic interactions, where the nonpolar moieties of the molecules aggregate to minimize their contact with polar environments. This is a significant driving force for self-assembly in aqueous solutions. The hydrophobic nature of both the phenyl and cyclohexyl groups will promote their association in polar solvents. ill.eu

| Interaction Type | Interacting Moieties | Typical Energy (kcal/mol) |

| π-π Stacking | Phenyl - Phenyl | 1-3 |

| C-H···π (π-alkyl) | Cyclohexyl (C-H) - Phenyl (π) | 0.5-2.5 |

| Hydrophobic | Phenyl/Cyclohexyl - Phenyl/Cyclohexyl | Variable |

| Note: The interaction energies are approximate and can vary depending on the specific geometry and chemical environment. |

Self-Assembly Mechanisms and Supramolecular Architectures

The combination of strong, directional hydrogen bonds and weaker, less-directional aromatic, aliphatic, and hydrophobic interactions drives the self-assembly of this compound derivatives into a variety of supramolecular architectures. The final structure is a result of a delicate balance between these competing and cooperating forces.

In nonpolar solvents, hydrogen bonding is the dominant interaction, leading to the formation of well-defined aggregates such as linear tapes or cyclic rosettes. nih.gov In polar solvents, hydrophobic interactions become more significant, promoting the aggregation of the phenyl and cyclohexyl groups into the core of the assembly, with the more polar amine and amide groups exposed to the solvent.

The chirality of the 2-amino-3-phenylpropanamide (B101563) backbone can also play a crucial role in the self-assembly process, often leading to the formation of chiral supramolecular structures such as helical fibers or twisted ribbons. The specific stereochemistry of the molecule can influence the packing in the solid state and the morphology of the resulting aggregates. semanticscholar.org

Structure Activity Relationship Sar Studies of 2 Amino N Cyclohexyl 3 Phenylpropanamide and Its Analogs

Systematic Modification of the Cyclohexyl Moiety and its Influence on Activity

The cyclohexyl group in 2-amino-N-cyclohexyl-3-phenylpropanamide plays a significant role in modulating biological activity, primarily through steric and conformational effects. SAR studies on related N-acyl-D-phenylalanine derivatives have demonstrated that the three-dimensional structure of the cycloalkyl moiety is a key determinant of potency.

Modifications to the cyclohexyl ring, such as the introduction of substituents, can significantly impact activity. For instance, in a series of N-(cycloalkylcarbonyl)-D-phenylalanine analogs studied for hypoglycemic activity, the introduction of an isopropyl group at the 4-position of the cyclohexyl ring in the trans configuration led to a marked increase in potency. This suggests that the size and orientation of substituents on the cyclohexyl ring can optimize interactions with the biological target.

The conformational flexibility of the cyclohexyl ring is also a critical factor. The stable chair conformation of the cyclohexane (B81311) ring positions its substituents in either axial or equatorial orientations, which can influence receptor binding. Comparative studies between aromatic phenyl- and aliphatic cyclohexyl-terminated side chains in other molecular scaffolds have shown that the cyclohexyl group's lack of specific intermolecular interactions, such as C-H···π interactions seen with phenyl groups, can lead to more dynamic molecular motions. rsc.org This dynamic nature can be either beneficial or detrimental depending on the specific target-binding requirements.

Table 1: Influence of Cyclohexyl Moiety Modifications on Biological Activity of N-Acyl-D-phenylalanine Analogs

| Modification of Cyclohexyl Moiety | Relative Biological Activity | Key Observations |

|---|---|---|

| Unsubstituted Cyclohexyl | Baseline | Serves as a reference for comparison. |

| trans-4-Isopropylcyclohexyl | Increased | Enhanced potency, suggesting a favorable interaction with a hydrophobic pocket. |

| cis-4-Isopropylcyclohexyl | Decreased | Highlights the importance of the substituent's stereochemistry. |

| Phenyl (for comparison) | Varies | Different interaction profile due to aromaticity and potential for π-stacking. rsc.org |

Role of the Amide Linkage and Phenyl Substitutions in Biological Modulation

The amide linkage and the phenyl ring are central to the biological activity of this compound, offering sites for hydrogen bonding and hydrophobic interactions, respectively.

The amide bond is a crucial structural element, providing a hydrogen bond donor (N-H) and acceptor (C=O) that can engage in critical interactions with biological targets. drughunter.com Its planar and rigid nature also helps to correctly orient the flanking cyclohexyl and phenyl groups. To enhance metabolic stability and fine-tune electronic properties, bioisosteric replacement of the amide bond has been explored in various drug discovery programs. drughunter.comnih.govnih.gov Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and trifluoroethylamines, which can mimic the hydrogen bonding capabilities and spatial arrangement of the amide group while offering resistance to enzymatic hydrolysis. drughunter.comnih.gov For example, in dipeptidyl peptidase-4 (DPP-4) inhibitors, replacing an amide with an oxadiazole moiety resulted in compounds with comparable potency and improved metabolic stability. nih.gov

Substitutions on the phenyl ring of the phenylalanine moiety can significantly modulate activity through electronic and steric effects. The introduction of various substituents on the phenyl ring of related phenylalanine amides has been shown to be a viable strategy for exploring the SAR. nih.gov For instance, in a series of ketamine esters with a 2-phenylcyclohexanone (B152291) scaffold, substitutions on the phenyl ring demonstrated that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com The nature of the substituent is also critical; for example, chloro, methyl, and methoxy (B1213986) groups have been shown to be more favorable than bulky electron-withdrawing groups like trifluoromethyl in certain contexts. mdpi.com

Table 2: Effect of Phenyl Ring Substitutions on the Activity of Related Phenylalanine Derivatives

| Phenyl Ring Substitution | Position | General Effect on Activity | Rationale |

|---|---|---|---|

| Unsubstituted | - | Baseline | Reference for activity modulation. |

| Chloro | 2- or 3- | Often increases | Favorable steric and electronic interactions. mdpi.com |

| Chloro | 4- | Generally decreases | Less favorable positioning within the binding site. mdpi.com |

| Methoxy | 2- or 3- | Can increase | Potential for additional hydrogen bonding or favorable electronic effects. mdpi.com |

| Trifluoromethyl | Any | Often decreases | May introduce unfavorable steric bulk or electronic properties. mdpi.com |

Impact of the Alpha-Amino Group Functionality

The alpha-amino group is a key functional group in this compound, contributing to its chemical properties and biological interactions. This primary amine is typically protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with biological targets.

Modification of the alpha-amino group, such as N-alkylation or N-acylation, can have a profound impact on biological activity. These modifications can alter the basicity, steric hindrance, and hydrogen bonding capacity of the nitrogen atom. For example, replacing a primary amine (NH2) with a dimethylamino group (N(CH3)2) can be used to probe the importance of hydrogen bond donation. drugdesign.org In many cases, the primary amine's ability to act as a hydrogen bond donor is essential for activity.

Stereochemical Implications on Biological Activity

Stereochemistry is a critical determinant of the biological activity of this compound, as the three-dimensional arrangement of its atoms dictates its ability to bind to chiral biological targets like receptors and enzymes. The molecule contains at least one stereocenter at the alpha-carbon of the phenylalanine moiety.

The specific stereoisomer often exhibits significantly higher potency compared to its enantiomer. This is because only one enantiomer may fit correctly into the binding site of a protein, allowing for optimal interactions. For instance, in a study of Nα-aroyl-N-aryl-phenylalanine amides, the (R)-configuration of the phenylalanine core was found to be essential for antimycobacterial activity. nih.gov The synthesis of stereoisomerically pure compounds is therefore crucial for elucidating the SAR and maximizing therapeutic potential. nih.govnih.gov

The stereochemistry of substituents on the cyclohexyl ring also plays a role. As mentioned earlier, the trans configuration of a 4-isopropylcyclohexyl group in N-(cycloalkylcarbonyl)-D-phenylalanine analogs was found to be more active than the cis configuration, highlighting the importance of the relative orientation of substituents on the cycloalkane ring. nih.gov

Table 3: Stereochemical Configuration and its Impact on the Biological Activity of Phenylalanine Amides

| Chiral Center | Configuration | General Effect on Activity | Rationale |

|---|---|---|---|

| α-Carbon of Phenylalanine | (R)- or (S)- | One isomer is typically significantly more active | Enantiomer-specific binding to the chiral biological target. nih.gov |

| Substituted Cyclohexyl Ring | trans vs. cis | Activity can be highly dependent on the isomer | Optimal spatial arrangement of substituents for receptor interaction. nih.gov |

Design Principles for Optimized Analogs

Based on the comprehensive SAR studies of this compound and its analogs, several key design principles emerge for the development of optimized compounds with enhanced biological activity.

Optimization of the Cyclohexyl Moiety: The cyclohexyl ring can be substituted to probe for additional hydrophobic interactions. Small to medium-sized alkyl groups, particularly in a trans configuration at the 4-position, appear to be beneficial in related series. The choice between a cyclohexyl and a phenyl ring at this position will depend on whether dynamic flexibility or specific C-H···π interactions are more favorable for binding.

Strategic Phenyl Ring Substitution: Small, moderately lipophilic, or electron-donating substituents at the 2- or 3-positions of the phenyl ring are often well-tolerated and can enhance potency. Substitution at the 4-position is generally less favorable.

Preservation of the Alpha-Amino Group: The primary alpha-amino group is often crucial for activity due to its ability to form key ionic or hydrogen bonds. Modifications to this group should be approached with caution, though subtle changes like mono-N-methylation could be explored to fine-tune basicity and lipophilicity.

Strict Control of Stereochemistry: The synthesis of single enantiomers is paramount, as biological activity is typically confined to one stereoisomer. The absolute configuration at the alpha-carbon of the phenylalanine backbone must be maintained as the more active isomer, and the relative stereochemistry of any substituents on the cyclohexyl ring must be optimized.

By adhering to these design principles, it is possible to rationally design and synthesize novel analogs of this compound with improved biological profiles.

Biological and Pharmacological Research Applications

Investigation as a Scaffold in Bioactive Molecule Discovery

The principal application of 2-amino-N-cyclohexyl-3-phenylpropanamide found in scientific literature is its use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic process to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of a desired product. This is crucial in drug discovery, where different enantiomers of a molecule can have vastly different biological activities.

In one documented application, the (S)-enantiomer of this compound was used to facilitate the creation of optically pure (R)- and (S)-azlactones. ebin.pub These azlactones are important intermediates for synthesizing α,α-disubstituted α-amino acids, which are valuable building blocks for peptides and other pharmacologically relevant molecules. ebin.pub By using this specific chiral auxiliary, researchers can direct the synthesis towards the desired molecular geometry, which is a critical step in the discovery of new bioactive molecules. ebin.pub

Table 1: Application of this compound as a Chemical Scaffold Press + to expand and view details.

Use in Asymmetric Synthesis

| Application Area | Role of Compound | Synthetic Target | Significance in Bioactive Molecule Discovery |

| Asymmetric Synthesis | Chiral Auxiliary | Optically pure (R)- and (S)-azlactones | Enables the stereocontrolled synthesis of complex amino acid derivatives for incorporation into potential new therapeutic agents. ebin.pub |

Mechanisms of Protein Target Modulation (e.g., Enzyme Inhibition, Receptor Agonism/Antagonism)

A review of publicly available scientific literature did not yield specific studies investigating this compound for its mechanisms of protein target modulation. There is no significant data describing its activity as an enzyme inhibitor or as an agonist or antagonist for specific receptors.

General Biological Activity Screening (e.g., Anti-Inflammatory, Antimalarial, Antioxidant)

There is a notable lack of published research detailing the screening of this compound for general biological activities. Specific, peer-reviewed studies on its potential anti-inflammatory, antimalarial, or antioxidant properties have not been identified.

Exploration in Pre-clinical Disease Models and Pathway Modulation

The compound this compound is mentioned within patent literature as a potential component in compositions for treating amyloid-related diseases, such as Alzheimer's disease. google.com It is listed among a series of compounds in a patent describing methods and compositions for this therapeutic area. google.com However, the patent does not provide specific data on the individual efficacy, mechanism of action, or preclinical testing results for this compound itself. Its inclusion is within the broad scope of the invention, and its specific role or contribution to the claimed therapeutic effect is not detailed. google.com

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov For a compound like 2-amino-N-cyclohexyl-3-phenylpropanamide, these computational tools offer a powerful approach to accelerate the design and optimization of new analogues with enhanced therapeutic properties.

AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. nih.gov These models, often referred to as quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, can be used to predict the biological activity, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel derivatives of this compound before they are synthesized. nih.gov This in-silico screening process significantly reduces the time and resources required for identifying promising lead candidates.

Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, tailored to possess a desired set of properties. nih.gov By combining deep learning architectures with retrosynthetic analysis tools, AI can even propose viable synthetic routes for these novel compounds. nih.gov This synergy of predictive modeling and de novo design enables a more efficient and targeted exploration of the chemical space around the core structure, facilitating the development of next-generation therapeutic agents.

Development of Advanced Analytical and Characterization Methods

As new derivatives of this compound are synthesized, the development and application of advanced analytical methods will be crucial for their comprehensive characterization. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for confirming the chemical structure and purity of these compounds. semnan.ac.ir

Modern mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS), provide exceptional sensitivity and accuracy for molecular weight determination and structural elucidation. nih.gov For instance, tandem mass spectrometry (MS/MS) can be used to fragment the parent molecule, yielding a characteristic pattern that serves as a structural fingerprint, aiding in the unambiguous identification of the compound and its potential metabolites in complex biological matrices. nih.gov

Advanced NMR techniques, including 2D experiments (e.g., COSY, HSQC, HMBC), can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. This level of detail is indispensable for confirming stereochemistry and conformational preferences, which are often critical for biological activity.

| Analytical Method | Application in Characterization | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Precise determination of molecular formula and identification of metabolites. | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Confirmation of chemical structure, stereochemistry, and purity. | semnan.ac.ir |

| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure in a solid state. |

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and improve safety and efficiency. Future research into the synthesis of this compound should focus on developing more sustainable methodologies.

One promising avenue is the use of environmentally benign solvents, such as water, or even solvent-free reaction conditions. semnan.ac.irnih.gov For example, multicomponent reactions (MCRs), like the Passerini or Ugi reactions, allow for the construction of complex molecules from simple starting materials in a single step, often in green solvents, which significantly reduces waste and improves atom economy. semnan.ac.irnih.gov Adapting such a strategy could provide a highly efficient route to this compound and its analogues.

Other green chemistry principles applicable to the synthesis include:

Use of Renewable Feedstocks: Exploring starting materials derived from renewable biological sources. nih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. This includes the use of biocatalysts (enzymes) which can offer high selectivity under mild reaction conditions.

Designing for Energy Efficiency: Performing reactions at ambient temperature and pressure to reduce energy consumption. semnan.ac.ir

By embracing these approaches, the synthesis of this compound class can become more cost-effective, safer, and environmentally sustainable.

Multi-Target Ligand Design Strategies for Complex Biological Systems

The traditional "one drug, one target" paradigm has shown limitations in treating complex, multifactorial diseases such as cancer or neurodegenerative disorders. nih.govnih.gov An emerging strategy is the design of multi-target-directed ligands (MTDLs), single molecules engineered to interact with multiple biological targets simultaneously. nih.govbenthamscience.com

The this compound scaffold represents a potential starting point for the rational design of MTDLs. nih.gov The treatment of complex conditions like Alzheimer's or Parkinson's disease often involves modulating several proteins or pathways. nih.gov Computational methods can be used to identify potential secondary targets for ligands based on the this compound structure. By systematically modifying the phenyl, cyclohexyl, and amino-propanamide moieties, researchers can fine-tune the binding affinities for a desired set of targets. rsc.org

For instance, a derivative could be designed to inhibit a key enzyme while also acting as an antagonist for a specific receptor, addressing two different aspects of a disease's pathology with a single compound. nih.gov This approach can lead to improved therapeutic efficacy and may reduce the potential for drug-drug interactions that can arise from combination therapies. nih.gov The development of such polypharmacological agents is a significant challenge but holds immense promise for treating complex diseases more effectively. benthamscience.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。